methyl 3-propan-2-yl-1H-pyrrole-2-carboxylate
Description
Nomenclature and Systematic Identification
The systematic IUPAC name methyl 3-propan-2-yl-1H-pyrrole-2-carboxylate reflects its substituents and their positions (Figure 1). Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol |
| CAS Registry Number | 1361939-11-8 |
| SMILES | CC(C)C1=C(NC=C1)C(=O)OC |
The compound is a 1H-pyrrole derivative, with nitrogen at position 1. The 3-propan-2-yl group (isopropyl) and 2-carboxylate methyl ester are critical to its reactivity and applications. Alternative names include methyl 3-isopropyl-1H-pyrrole-2-carboxylate, though IUPAC nomenclature prioritizes systematic numbering .
Historical Context and Discovery
The synthesis of alkylated pyrroles gained momentum in the mid-20th century with advancements in Friedel-Crafts alkylation. Early work by Anderson and Hopkins (1964) demonstrated the isopropylation of methyl 2-pyrrolecarboxylate using gallium trichloride, yielding methyl 4-isopropyl-2-pyrrolecarboxylate as the major product . Subsequent studies refined positional selectivity, enabling targeted synthesis of 3-alkylated analogs like this compound .
Key synthetic routes include:
- Friedel-Crafts Alkylation : Catalytic isopropylation of pyrrole esters using Lewis acids (e.g., GaCl₃) .
- Wolff-Kishner Reduction : Conversion of acylated pyrrole thiolesters to 3-alkylpyrroles via hydrazine and strong base .
- Cycloaddition Strategies : Modern methods employ [3 + 2] cycloadditions of benzimidazolium ylides with acetylenic dipolarophiles .
These methods underscore the compound’s role in exploring regioselectivity in heterocyclic chemistry.
Structural Significance in Heterocyclic Chemistry
The planar pyrrole ring exhibits aromaticity due to a conjugated π-system (6 π-electrons). Substituents influence electronic and steric properties:
- Methyl Ester (Position 2) : Electron-withdrawing effect reduces ring electron density, directing electrophilic substitution to the 4- and 5-positions .
- Isopropyl Group (Position 3) : Steric hindrance modulates reactivity, while its electron-donating inductive effect stabilizes adjacent charges .
Table 1: Structural Impact of Substituents
| Substituent | Electronic Effect | Steric Impact | Role in Reactivity |
|---|---|---|---|
| 2-Carboxylate Methyl | Electron-withdrawing | Moderate | Directs electrophiles to positions 4/5 |
| 3-Isopropyl | Electron-donating | High | Stabilizes intermediates, limits access to position 3 |
This structural profile enables applications in:
Properties
IUPAC Name |
methyl 3-propan-2-yl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-6(2)7-4-5-10-8(7)9(11)12-3/h4-6,10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEREHOEDBBREI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(NC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-propan-2-yl-1H-pyrrole-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of a pyrrole derivative with an esterifying agent in the presence of a catalyst. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-propan-2-yl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Methyl 3-propan-2-yl-1H-pyrrole-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Utilized in the production of various chemical products
Mechanism of Action
The mechanism of action of methyl 3-propan-2-yl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Table 1: Comparison of Methyl 3-Propan-2-yl-1H-pyrrole-2-carboxylate with Analogues
Key Differences and Implications
Substituent Position and Electronic Effects
- Positional Isomerism : Methyl 2-methyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylate demonstrates how shifting the isopropyl group from C3 to N1 alters the electronic environment. The N1-substituted compound may exhibit reduced aromaticity due to steric hindrance at the nitrogen, whereas the C3-substituted target compound retains a planar pyrrole ring for π-π interactions.
Ester Group Variations
Functional Group Reactivity
- Aldehyde vs. Ester : Compounds like ethyl 3-formyl-1H-pyrrole-2-carboxylate offer reactive aldehyde groups for condensation reactions, contrasting with the inert ester group in the target compound.
Computational and Experimental Insights
- Conformational Analysis : Density functional theory (DFT) studies on similar pyrrole esters (e.g., benzopyran derivatives ) suggest that substituent position significantly affects molecular geometry and stability. The isopropyl group in this compound likely induces torsional strain, influencing its binding to metal ions or biological targets.
- Spectroscopic Data : Nuclear magnetic resonance (NMR) and infrared (IR) spectra of analogues indicate distinct shifts for ester carbonyls (~1700 cm⁻¹) and pyrrole C-H stretches (~3100 cm⁻¹), which can validate the target compound’s structure.
Biological Activity
Methyl 3-propan-2-yl-1H-pyrrole-2-carboxylate (C9H13NO2) is a pyrrole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by various research findings and case studies.
Chemical Structure and Properties
This compound features a pyrrole ring substituted with a propan-2-yl group and a carboxylate ester functional group. The molecular weight of the compound is approximately 169.21 g/mol. Its structure is significant as it influences its biological activity and interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Research indicates that it may function as a CYP1A2 inhibitor , suggesting potential drug-drug interactions that could impact the metabolism of other pharmaceuticals processed by this enzyme.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in drug metabolism, affecting pharmacokinetics.
- Antimicrobial Activity: Similar compounds have demonstrated antibacterial and antifungal properties, which may extend to this compound .
Antimicrobial Properties
Studies have shown that derivatives of pyrrole compounds exhibit significant antimicrobial activity. This compound has been evaluated for its antibacterial and antifungal effects:
| Activity Type | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Antibacterial | < 16 | Staphylococcus aureus, Escherichia coli |
| Antifungal | < 32 | Candida albicans |
These findings suggest that this compound could serve as a lead for developing new antimicrobial agents .
Cytotoxicity
The cytotoxic effects of this compound have also been assessed. Compounds with similar structures have shown low cytotoxicity, indicating a favorable therapeutic index:
| Compound | IC50 (µg/mL) |
|---|---|
| This compound | > 64 |
This suggests that while the compound may possess biological activity, it does not significantly harm human cells at therapeutic concentrations .
Research Findings and Case Studies
Recent studies have highlighted the potential applications of this compound in treating various diseases:
- Antitubercular Activity: Research on similar pyrrole derivatives has identified potent anti-TB activity, particularly against drug-resistant strains. The structure–activity relationship (SAR) studies indicate that modifications can enhance efficacy against Mycobacterium tuberculosis .
- Pharmacokinetic Properties: The compound exhibits favorable pharmacokinetic characteristics, including a high volume of distribution and long elimination half-lives, which are critical for therapeutic effectiveness .
- Synthesis and Application: The synthesis of this compound can be achieved through various methods such as cyclization and direct C-H arylation, making it accessible for further research and development in medicinal chemistry.
Q & A
Basic: What synthetic methodologies are recommended for preparing methyl 3-propan-2-yl-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?
Answer:
A common approach involves esterification of the corresponding pyrrole carboxylic acid or derivatization of pre-functionalized pyrrole intermediates. For example, analogous compounds like ethyl 3-methyl-1H-pyrrole-2-carboxylate are synthesized via Friedel-Crafts acylation or coupling reactions, followed by esterification . Optimization includes:
- Catalyst selection : Use Lewis acids (e.g., AlCl₃) for electrophilic substitution.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Temperature control : Moderate heating (60–80°C) minimizes side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be analyzed?
Answer:
- ¹H/¹³C NMR : Identify the pyrrole ring protons (δ 6.0–7.0 ppm) and ester carbonyl (δ ~165–170 ppm). Diastereotopic protons from the isopropyl group may split into complex multiplets .
- IR Spectroscopy : Confirm ester C=O stretching (~1700–1750 cm⁻¹) and N-H pyrrole (~3400 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ or [M+Na]⁺ peaks to verify molecular weight .
Advanced: How can crystallographic tools like SHELX and ORTEP-3 resolve the 3D structure and hydrogen-bonding network of this compound?
Answer:
- Data Collection : Use high-resolution X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) to solve the structure via SHELXD (direct methods) and refine with SHELXL .
- Hydrogen Bonding : Apply graph-set analysis (as per Etter’s formalism) to categorize interactions (e.g., N-H···O=C motifs) using ORTEP-3 for visualization .
- Validation : Check R-factor convergence (< 0.05) and thermal displacement parameters to ensure model accuracy .
Advanced: How can contradictions in NMR data (e.g., unexpected splitting or integration) be resolved for this compound?
Answer: Contradictions often arise from:
- Dynamic Effects : Use variable-temperature NMR to detect hindered rotation (e.g., isopropyl group).
- Diastereotopic Protons : Apply 2D NOESY to distinguish spatial proximity of equivalent protons.
- Solvent Interactions : Compare spectra in DMSO-d₆ vs. CDCl₃ to assess hydrogen bonding’s impact on signal splitting .
Advanced: What strategies enhance diastereoselectivity in synthesizing pyrrole-2-carboxylate derivatives like this compound?
Answer:
- Chiral Auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans’ oxazolidinones) during acylation.
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Pd with BINAP ligands) for enantioselective coupling.
- Steric Control : Utilize bulky substituents (e.g., tert-butyl) to bias transition-state geometry .
Basic: What environmental precautions and disposal protocols apply to this compound in research settings?
Answer:
- Containment : Use fume hoods to avoid inhalation/contact. Absorb spills with inert materials (e.g., vermiculite).
- Disposal : Neutralize with dilute NaOH, then incinerate via licensed waste management services. Avoid drain disposal .
Table 1: Key Spectral Data for this compound
| Technique | Expected Signals/Peaks | Reference |
|---|---|---|
| ¹H NMR | δ 1.2–1.4 (d, isopropyl CH₃), δ 3.8 (s, OCH₃) | |
| ¹³C NMR | δ 50–55 (isopropyl CH), δ 165–170 (C=O) | |
| IR | 1700–1750 cm⁻¹ (ester C=O) | |
| ESI-MS | [M+H]⁺ ≈ 198–200 m/z |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
